molecular formula C33H52O8 B1263252 1-Hydroxyvitamin D3 3-D-glucopyranoside

1-Hydroxyvitamin D3 3-D-glucopyranoside

Cat. No. B1263252
M. Wt: 576.8 g/mol
InChI Key: HVQXEPIFQWOABC-IORSAUDJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Hydroxyvitamin D3 3-D-glucopyranoside is a vitamin D.

Scientific Research Applications

Biological Activity

1-Hydroxyvitamin D3 3-D-glucopyranoside exhibits significant biological activity. Studies have found that the C-1, C-3, C-25, beta-D-glucopyranosides of 1,25-dihydroxyvitamin D3 are biologically active in vivo, showing effects like increased intestinal calcium transport and bone calcium mobilization in vitamin D-deficient rats (Londowski et al., 1986).

Metabolism and Biochemical Role

The compound plays a role in the metabolism of vitamin D sterols, as evidenced in studies on alveolar macrophages from patients with sarcoidosis, reflecting its importance in calcium homeostasis (Adams & Gacad, 1985). Additionally, human uridine 5'-diphosphoglucuronyltransferases (UGTs) such as UGT1A4 and UGT1A3 are known to catalyze the glucuronidation of 25-hydroxyvitamin D3, a process crucial in vitamin D homeostasis (Wang et al., 2014).

Pharmacokinetics

Research indicates that 1,25-Dihydroxyvitamin D3-glycoside exhibits distinct pharmacokinetic properties, such as delayed release, when compared to its synthetic counterpart. This aspect is crucial in understanding its therapeutic potential and safety profile (Bachmann et al., 2013).

Therapeutic Applications

1-Hydroxyvitamin D3 derivatives have been explored for their therapeutic applications in various conditions. For instance, 1-alpha-hydroxyvitamin D3 has shown potential in treating osteoporosis induced by oophorectomy in rats, suggesting its relevance in bone health and disease treatment (Lindgren & Lindholm, 1979). The compound has also been used in the treatment of psoriasis, highlighting its versatility in addressing different health conditions (Holick et al., 1992).

Impact on Cellular Functions

Studies also demonstrate the compound's role in influencing cell-mediated immunity, particularly in hemodialyzed patients, which could have implications for immune system modulation and therapy (Tabata et al., 1986).

properties

Product Name

1-Hydroxyvitamin D3 3-D-glucopyranoside

Molecular Formula

C33H52O8

Molecular Weight

576.8 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-6-[(1R,3Z,5S)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-hydroxy-4-methylidenecyclohexyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C33H52O8/c1-18(2)8-6-9-19(3)24-13-14-25-21(10-7-15-33(24,25)5)11-12-22-16-23(17-26(34)20(22)4)40-32-29(37)27(35)28(36)30(41-32)31(38)39/h11-12,18-19,23-30,32,34-37H,4,6-10,13-17H2,1-3,5H3,(H,38,39)/b21-11+,22-12-/t19-,23-,24-,25+,26+,27+,28+,29-,30+,32+,33-/m1/s1

InChI Key

HVQXEPIFQWOABC-IORSAUDJSA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)OC4C(C(C(C(O4)C(=O)O)O)O)O)C

synonyms

1 alpha-hydroxyvitamin D3 3 beta-D-glucopyranoside
1-hydroxyvitamin D3 3-D-glucopyranoside
HD3 glucopyranoside
HD3G

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Hydroxyvitamin D3 3-D-glucopyranoside
Reactant of Route 2
1-Hydroxyvitamin D3 3-D-glucopyranoside
Reactant of Route 3
1-Hydroxyvitamin D3 3-D-glucopyranoside
Reactant of Route 4
1-Hydroxyvitamin D3 3-D-glucopyranoside
Reactant of Route 5
1-Hydroxyvitamin D3 3-D-glucopyranoside
Reactant of Route 6
1-Hydroxyvitamin D3 3-D-glucopyranoside

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